4-[6-(3-phenoxyphenoxy)hexyl]morpholine
Description
4-[6-(3-Phenoxyphenoxy)hexyl]morpholine is a synthetic organic compound featuring a morpholine ring linked via a hexyl chain to a 3-phenoxyphenoxy group.
Properties
IUPAC Name |
4-[6-(3-phenoxyphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1(6-13-23-14-17-24-18-15-23)2-7-16-25-21-11-8-12-22(19-21)26-20-9-4-3-5-10-20/h3-5,8-12,19H,1-2,6-7,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLWHIPTLVHSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368614 | |
| Record name | 4-[6-(3-phenoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5361-88-6 | |
| Record name | 4-[6-(3-phenoxyphenoxy)hexyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and undergoing nucleophilic substitution reactions.
Attachment of Phenoxy Groups: The phenoxy groups are introduced through etherification reactions, where phenol derivatives react with the hexyl chain under basic conditions.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring. This is typically achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-phenoxyphenoxy)hexyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[6-(3-phenoxyphenoxy)hexyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological processes.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Disrupting Cellular Functions: Affecting cellular functions such as membrane integrity and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Structural Feature | Key Properties/Applications | Reference |
|---|---|---|---|
| 4-[6-(4-Methoxyphenoxy)hexyl]morpholine | Para-methoxy group on phenoxy ring | Enhanced solubility; ligand binding | [1] |
| 4-(3-Bromophenyl)morpholine hydrochloride | Bromine at phenyl meta-position | Increased reactivity; medicinal chemistry | [18] |
| 4-(2-Phenoxyethyl)-2-(thiomorpholine-4-carbonyl)morpholine | Thiomorpholine and phenoxyethyl groups | Improved steric/electronic interactions | [5] |
| Morpholine, 4-(butoxymethyl)- | Butoxymethyl substitution | Unique solubility/reactivity profile | [6] |
Key Observations:
- Substituent Position: The meta-phenoxy group in 4-[6-(3-phenoxyphenoxy)hexyl]morpholine contrasts with the para-methoxy group in , affecting electronic distribution and binding selectivity.
- Halogen Influence: Bromine in 4-(3-bromophenyl)morpholine enhances electrophilic reactivity compared to non-halogenated analogs .
- Linker Flexibility : The hexyl chain in the target compound may increase lipophilicity and membrane permeability compared to shorter chains (e.g., ethyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
